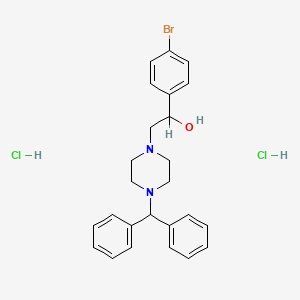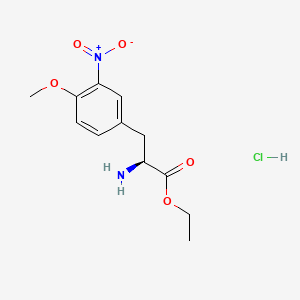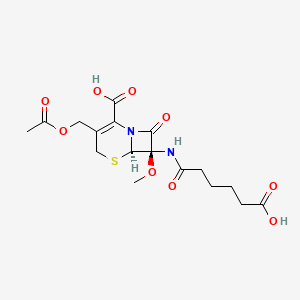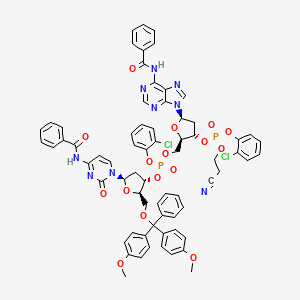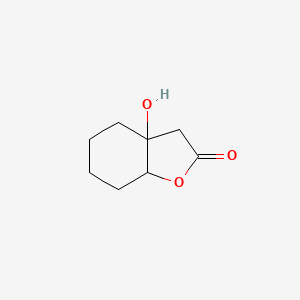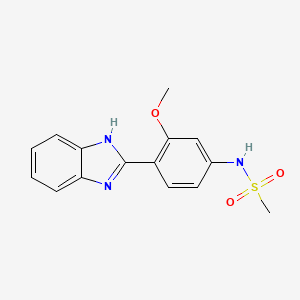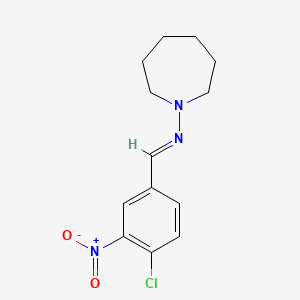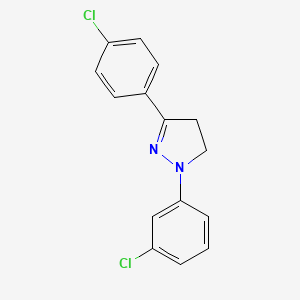
Nilotinib hydrochloride dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nilotinib hydrochloride dihydrate is a small-molecule tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML) that is resistant to imatinib. It is marketed under the brand name Tasigna and is known for its efficacy in targeting the BCR-ABL protein, a fusion protein that drives the proliferation of leukemic cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nilotinib hydrochloride dihydrate involves multiple steps, starting from the basic building blocksOne of the key steps involves the reaction of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves crystallization techniques to ensure the stability and purity of the compound. The process is designed to produce a stable crystalline form that can withstand various stress conditions, such as elevated temperatures and humidity .
化学反应分析
Types of Reactions
Nilotinib hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学研究应用
Nilotinib hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various proteins.
Biology: Employed in cell biology research to understand the mechanisms of cell signaling and proliferation.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia, but also being investigated for other types of cancer and diseases.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
作用机制
Nilotinib hydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation of leukemic cells. The compound also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: A multi-targeted kinase inhibitor with a broader spectrum of activity.
Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and SRC family kinases.
Uniqueness
Nilotinib hydrochloride dihydrate is unique in its high specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a favorable safety profile and is effective in patients who have failed other treatments .
属性
CAS 编号 |
923289-71-8 |
|---|---|
分子式 |
C28H27ClF3N7O3 |
分子量 |
602.0 g/mol |
IUPAC 名称 |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2 |
InChI 键 |
SDOLNFCUZATHSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


